molecular formula C14H18N4OS B3018331 4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine CAS No. 2380094-90-4

4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B3018331
CAS No.: 2380094-90-4
M. Wt: 290.39
InChI Key: HXZMVPQKBYFBKK-UHFFFAOYSA-N
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Description

4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine is a heterocyclic compound that contains a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This compound may also interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of 4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine lies in its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11-16-17-14(20-11)18-8-2-3-12(9-18)10-19-13-4-6-15-7-5-13/h4-7,12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZMVPQKBYFBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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